N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic compound with a complex structure, combining the triazinyl and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves several steps:
Formation of the Triazine Ring: : The initial step involves the formation of the triazine ring by reacting cyanuric chloride with dimethylamine and morpholine under controlled temperature and pH conditions.
Attachment of the Trifluoromethylphenyl Group: : The resulting intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This might include:
Using Automated Reactors: : To ensure consistent temperature control and mixing.
Catalysts and Reagents: : Employing more efficient catalysts and reagents to improve yield and reduce reaction time.
Purification Techniques: : Utilizing chromatographic techniques for the purification of the compound.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions:
Oxidation: : This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions might involve hydride donors like sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the triazine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Various nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: : Carboxylic acid derivatives or hydroxylated products.
Reduction: : Reduced acetamide derivatives.
Substitution: : Substituted triazine or phenyl derivatives.
Scientific Research Applications
Chemistry
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide has been explored as a reagent in organic synthesis, particularly in the formation of new heterocyclic compounds.
Biology
In biological research, this compound has been used as a probe to study enzyme interactions and as a potential inhibitor of certain biochemical pathways.
Medicine
Medicinal chemistry research has investigated the potential of this compound as a drug candidate for targeting specific receptors or enzymes implicated in diseases.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide exerts its effects often involves its interaction with specific molecular targets:
Enzyme Inhibition: : By binding to the active sites of enzymes, this compound can inhibit their activity.
Receptor Modulation: : It may modulate the activity of certain cellular receptors, influencing various signaling pathways.
Pathway Interaction: : The compound can interfere with biochemical pathways, affecting the synthesis or degradation of crucial biomolecules.
Comparison with Similar Compounds
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide shares similarities with other triazine derivatives and acetamide compounds. its unique combination of functional groups sets it apart, providing distinct properties and reactivity patterns.
List of Similar Compounds
2,4-Dichloro-6-(methylamino)-1,3,5-triazine: : Another triazine derivative used in herbicides.
N-(Phenylmethyl)-2-(trifluoromethyl)acetamide: : A compound with a similar acetamide structure.
That's a comprehensive look at this compound. Not your average bedtime read, but fascinating stuff!
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6O2/c1-27(2)17-24-15(25-18(26-17)28-6-8-30-9-7-28)12-23-16(29)11-13-4-3-5-14(10-13)19(20,21)22/h3-5,10H,6-9,11-12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZHDKYPSHSIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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